

Application Notes and Protocols for Microdialysis with GBR 12783 Administration

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Compound of Interest		
Compound Name:	GBR 12783	
Cat. No.:	B10860778	Get Quote

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These application notes provide a detailed procedure for conducting in vivo microdialysis experiments to assess the effect of the dopamine reuptake inhibitor **GBR 12783** on extracellular dopamine levels and its metabolites in the rodent brain.

Introduction

GBR 12783 is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] By blocking the reuptake of dopamine from the synaptic cleft, GBR 12783 increases the extracellular concentration of this neurotransmitter, making it a valuable tool for studying the role of the dopaminergic system in various physiological and pathological processes. Microdialysis is a widely used technique to measure the concentrations of endogenous substances in the extracellular fluid of living tissues.[3][4] This document outlines the protocols for in vivo microdialysis in combination with local or systemic administration of GBR 12783 to study its effects on dopamine neurotransmission.

Data Presentation

The administration of GBR compounds, such as the closely related GBR 12909, leads to a dose-dependent increase in extracellular dopamine levels in brain regions rich in dopaminergic innervation, such as the nucleus accumbens and striatum. The following tables summarize the expected effects of GBR 12909 on extracellular dopamine and its primary metabolites, 3,4-



dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), when administered directly into the striatum via reverse dialysis.

Table 1: Effect of Local GBR 12909 Administration on Extracellular Dopamine Levels in the Striatum

GBR 12909 Concentration (in perfusate)	Peak Dopamine Increase (% of Baseline)
1 μΜ	Moderate Increase
10 μΜ	Significant Increase
100 μΜ	~400%
1000 μΜ	Biphasic (initial increase followed by a decrease)

Data compiled from studies on the effects of locally applied dopamine uptake inhibitors. The biphasic effect at the highest concentration may be due to complex pharmacological actions.

Table 2: Effect of Dopamine Uptake Inhibitors on Dopamine Metabolites

Compound	Effect on DOPAC	Effect on HVA
d-Amphetamine	Dose-dependent decrease	Dose-dependent decrease
GBR 12909	No significant change	No significant change
Cocaine	No significant change	No significant change

This table illustrates that unlike releasing agents such as d-amphetamine, dopamine reuptake inhibitors like GBR 12909 typically do not cause a decrease in the extracellular levels of dopamine metabolites.

Experimental Protocols Animal Preparation and Stereotaxic Surgery

Methodological & Application



This protocol describes the implantation of a guide cannula for a microdialysis probe into the rat striatum.

Materials:

- Male Wistar or Sprague-Dawley rats (250-350 g)
- Anesthetic: Ketamine/Xylazine cocktail or Isoflurane
- Stereotaxic apparatus
- Guide cannula and dummy cannula
- Surgical drill
- Dental cement and stainless-steel screws
- Antiseptic solution and sterile cotton swabs

Procedure:

- Anesthetize the rat using the chosen anesthetic agent.
- Once the animal is fully anesthetized (confirmed by lack of pedal reflex), place it in the stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- Clean the skull surface with antiseptic solution.
- Using a stereotaxic atlas for the rat brain, determine the coordinates for the target brain region (e.g., for the striatum: AP +1.0 mm, ML ±2.5 mm from bregma).
- Drill a burr hole through the skull at the determined coordinates.
- Slowly lower the guide cannula to the desired depth (e.g., DV -3.0 mm from the dura).
- Secure the guide cannula to the skull using dental cement and anchoring screws.



- Insert the dummy cannula into the guide cannula to keep it patent.
- Allow the animal to recover for at least 24-48 hours before the microdialysis experiment.

Microdialysis Procedure

Materials:

- Microdialysis probe (e.g., 2-4 mm membrane length)
- Microinfusion pump
- Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4
- GBR 12783 solution (for local or systemic administration)
- Fraction collector or microcentrifuge tubes
- Connecting tubing (FEP or PEEK)

Procedure:

- On the day of the experiment, gently restrain the rat and remove the dummy cannula.
- Slowly insert the microdialysis probe into the guide cannula.
- Connect the probe to the microinfusion pump and begin perfusing with aCSF at a flow rate of 1-2 μ L/min.
- Place the animal in a behavior testing cage and allow it to move freely.
- Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
- Collect baseline dialysate samples every 20 minutes for at least one hour.
- GBR 12783 Administration:



- Systemic Administration: Administer GBR 12783 via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).
- Local Administration (Reverse Dialysis): Switch the perfusion medium to aCSF containing the desired concentration of GBR 12783.
- Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for the duration of the experiment.
- At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

Sample Analysis using HPLC-ECD

Materials:

- High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
- Reversed-phase C18 column
- Mobile phase (example): 0.1 M sodium phosphate buffer, 0.5 mM EDTA, 1.2 mM sodium octyl sulfate, and 15% methanol, adjusted to pH 3.5.
- Dopamine, DOPAC, and HVA standards
- Perchloric acid (for sample stabilization)

Procedure:

- Immediately after collection, add a small volume of perchloric acid to each dialysate sample to prevent degradation of catecholamines.
- Store samples at -80°C until analysis.
- Prepare a standard curve using known concentrations of dopamine, DOPAC, and HVA.

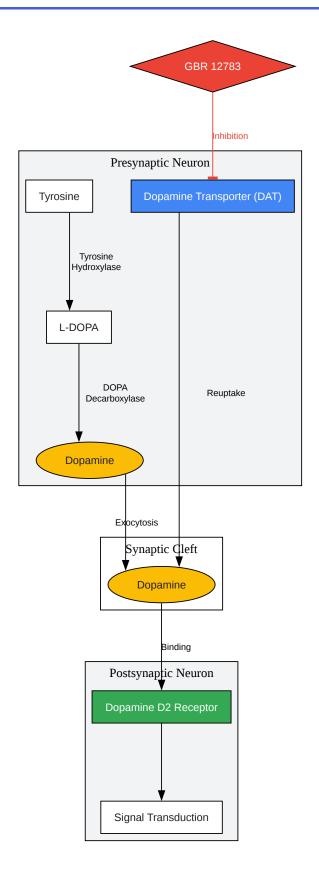


- Set up the HPLC-ECD system with the appropriate column and mobile phase. The electrochemical detector potential should be set at approximately +0.7 V.
- Inject a fixed volume of each standard and sample onto the HPLC column.
- Identify and quantify the peaks for dopamine, DOPAC, and HVA in the samples by comparing their retention times and peak heights/areas to the standards.
- Express the results as a percentage of the baseline concentrations.

Visualizations

Dopamine Synaptic Transmission and GBR 12783 Action



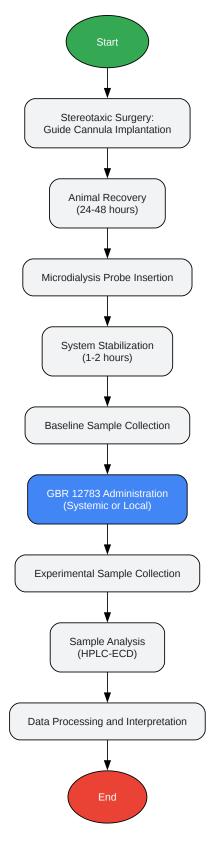


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Caption: Mechanism of action of GBR 12783 at the dopamine synapse.



Microdialysis Experimental Workflow



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Caption: Workflow for a microdialysis experiment with GBR 12783.

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